

Gas-solid virial coefficient of 1-chloro-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-methylpropane

Cat. No.: B167039

[Get Quote](#)

An In-depth Technical Guide to the Gas-Solid Virial Coefficient of **1-Chloro-2-methylpropane**

Audience: Researchers, scientists, and drug development professionals.

Introduction

The second gas-solid virial coefficient, B_{2s}, is a crucial thermodynamic quantity that describes the interactions between a gas molecule and a solid surface. It provides valuable insight into the adsorption behavior and intermolecular forces at the gas-solid interface. For a compound like **1-chloro-2-methylpropane** (isobutyl chloride), understanding its interaction with various solid surfaces is pertinent in fields such as catalysis, chromatography, and material science. A negative B_{2s} value indicates an attractive interaction between the gas and the solid, while a positive value signifies a repulsive net interaction. The magnitude of B_{2s} is influenced by factors including temperature, the nature of the gas, and the properties of the solid adsorbent.

While the literature mentions the determination of the gas-solid virial coefficient for **1-chloro-2-methylpropane**, specific quantitative data is not readily available in publicly accessible databases.^[1] This guide, therefore, focuses on the robust experimental methodology used to determine these coefficients, providing researchers with the protocol to generate such data. The primary technique for this determination is Gas-Solid Chromatography (GSC).^[2]

Quantitative Data

As of the latest literature review, specific experimental values for the gas-solid virial coefficient of **1-chloro-2-methylpropane** are not publicly documented. For illustrative purposes, data obtained from experimental determination would be presented as follows:

Solid Adsorbent	Temperature (K)	B2s (cm ³ /g)
Example: Graphitized Carbon Black	300	Data Not Available
Example: Graphitized Carbon Black	325	Data Not Available
Example: Graphitized Carbon Black	350	Data Not Available
Example: Zeolite 5A	300	Data Not Available
Example: Zeolite 5A	325	Data Not Available
Example: Zeolite 5A	350	Data Not Available

Experimental Protocol: Determination of B2s via Gas-Solid Chromatography

Gas-Solid Chromatography (GSC) is a precise and efficient method for determining second gas-solid virial coefficients.^[2] The protocol involves injecting small, finite amounts of the vapor of the substance under investigation (the solute), in this case, **1-chloro-2-methylpropane**, into an inert carrier gas stream flowing through a column packed with the solid adsorbent.

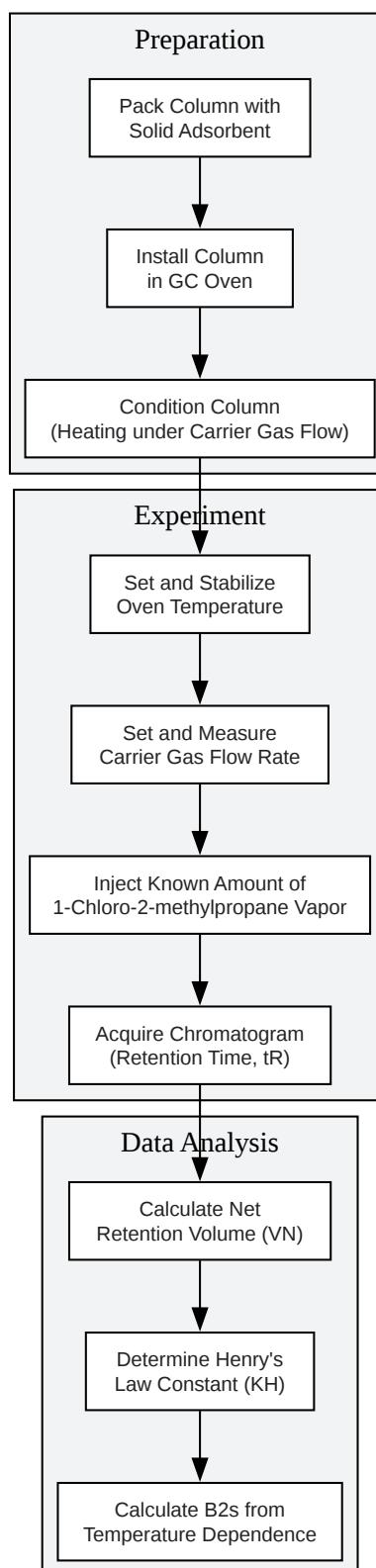
1. Materials and Equipment:

- Gas Chromatograph: A standard GC equipped with a Thermal Conductivity Detector (TCD) is suitable.^[2]
- Chromatography Column: A stainless steel or copper tube of known dimensions (e.g., 20-100 cm length, 4-6 mm outer diameter) packed with a known mass of the solid adsorbent.^[2]
- Solid Adsorbent: The material of interest (e.g., graphitized carbon black, zeolite, silica). The surface area and properties of the adsorbent should be well-characterized.

- Carrier Gas: An inert gas like Helium or Nitrogen that does not interact with the stationary phase.[3]
- Analyte: High-purity **1-chloro-2-methylpropane** ($\geq 99.0\%$).[4]
- Flow Meter: To accurately measure the carrier gas flow rate.
- Injection System: A gas-tight syringe for injecting precise volumes of the analyte vapor.

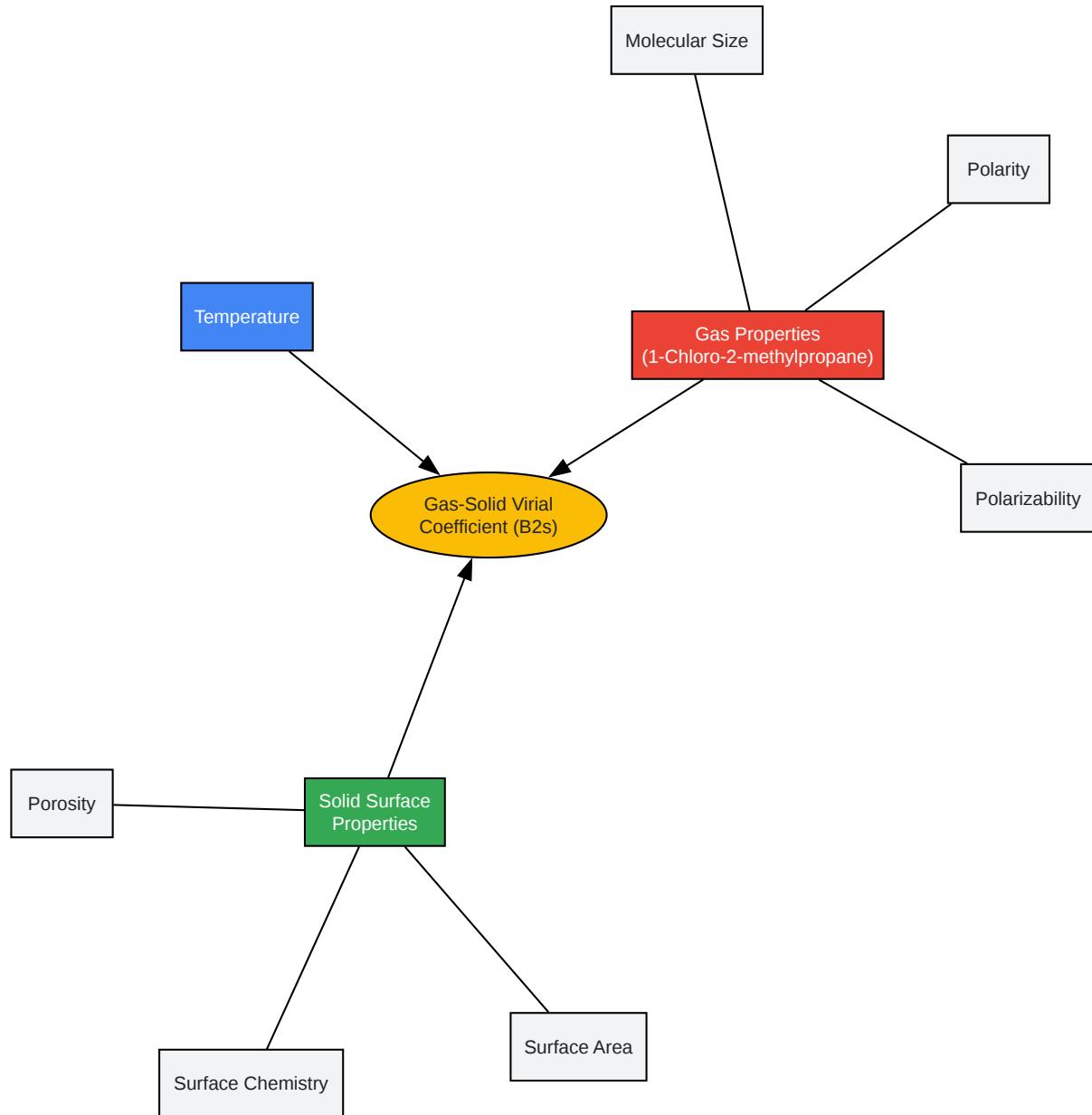
2. Experimental Procedure:

- Column Preparation and Conditioning: The solid adsorbent is packed uniformly into the column and its mass is accurately determined. The packed column is then installed in the GC oven and conditioned by heating it under a steady flow of carrier gas (e.g., to 500 K for several hours) to remove any impurities and adsorbed water.[2][3]
- System Equilibration: The GC oven temperature is set to the desired experimental temperature and allowed to stabilize. The carrier gas flow rate is set and measured accurately.
- Sample Injection: A small, known amount of **1-chloro-2-methylpropane** vapor is injected into the carrier gas stream. The amount should be small enough to ensure operation in the Henry's Law region of the adsorption isotherm.
- Data Acquisition: The retention time, t_R , which is the time taken for the analyte to travel from the injector to the detector, is recorded from the resulting chromatogram.[5] The peak area is also recorded to ensure the injected amount is within the linear range of the detector.
- Repetition: The measurement is repeated at different temperatures to study the temperature dependence of the gas-solid interaction.


3. Data Analysis and Calculation: The second gas-solid virial coefficient (B_{2s}) is calculated from the net retention volume (V_N) of the analyte.

- Step 1: Calculate the Net Retention Volume (V_N): $V_N = J * F_c * (t_R - t_M)$

Where:


- J is the James-Martin gas compressibility correction factor.
- Fc is the carrier gas flow rate at the column outlet, corrected for temperature and water vapor pressure.
- tR is the retention time of **1-chloro-2-methylpropane**.
- tM is the retention time of a non-adsorbing gas (the hold-up time), often the carrier gas itself.
- Step 2: Relate Net Retention Volume to the Henry's Law Constant (KH): The net retention volume is directly related to the Henry's Law constant for adsorption.
- Step 3: Calculate B2s: The relationship between the retention volume and the virial coefficients is given by a complex equation that simplifies under the conditions of infinite dilution of the solute in the gas phase. The second gas-solid virial coefficient can be derived from the temperature dependence of the net retention volume.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining B2s via Gas-Solid Chromatography.

[Click to download full resolution via product page](#)

Caption: Factors influencing the gas-solid virial coefficient (B_{2s}).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2-methylpropane | 513-36-0 [chemicalbook.com]
- 2. host9.viethwebhosting.com [host9.viethwebhosting.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. nbinno.com [nbinno.com]
- 5. ipc.kit.edu [ipc.kit.edu]
- To cite this document: BenchChem. [Gas-solid virial coefficient of 1-chloro-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167039#gas-solid-virial-coefficient-of-1-chloro-2-methylpropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com